N-phenyl-N-trimethylsilylaniline

説明

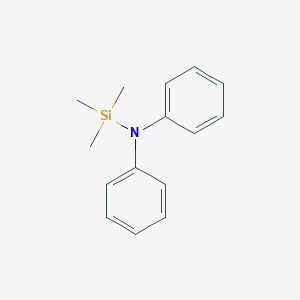

N-phenyl-N-trimethylsilylaniline: is a chemical compound with the molecular formula C15H19NSi and a molecular weight of 241.4036 g/mol . It is also known by its IUPAC name N-(trimethylsilyl)diphenylamine . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a nitrogen atom, which is further bonded to two phenyl groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-trimethylsilylaniline typically involves the reaction of diphenylamine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with additional purification steps to ensure product quality .

化学反応の分析

Types of Reactions: N-phenyl-N-trimethylsilylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding siloxanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Substitution: Reagents like halogens or organometallic compounds are typically employed.

Major Products Formed:

Oxidation: Formation of siloxanes.

Substitution: Formation of various substituted silanamines depending on the reagents used.

科学的研究の応用

Applications in Organic Synthesis

1. Versatile Reagent in Silylation Reactions

N-phenyl-N-trimethylsilylaniline serves as an important reagent for synthesizing diverse organic compounds. Its ability to introduce trimethylsilyl groups into organic molecules enhances their stability and solubility, making it valuable in synthetic organic chemistry. It is particularly useful in reactions requiring protection or modification of functional groups.

2. Precursor for Aryllithium Reagents

Recent studies have demonstrated that this compound can be utilized to generate aryllithium reagents through reductive C–N bond cleavage. This process allows for the formation of highly reactive aryllithium species that can participate in further synthetic transformations . The efficiency of this transformation has been quantified, showing yields up to 97% for the desired products .

Industrial Applications

1. Cosmetic Formulations

The compound finds extensive use in the cosmetic industry, particularly in formulating sunscreens and skin care products. Its silane structure contributes to improved moisture retention and skin feel, enhancing product performance and consumer satisfaction.

2. Adhesives and Sealants

This compound is also employed in adhesives and sealants due to its strong bonding capabilities and resistance to moisture. These properties make it suitable for applications requiring durable and flexible bonds, such as construction materials and automotive components.

3. Paints and Coatings

In the paints and coatings sector, this compound is used to improve adhesion and durability of coatings on various substrates. Its incorporation into formulations helps enhance resistance to environmental degradation, making it ideal for outdoor applications.

Case Studies

作用機序

The mechanism of action of N-phenyl-N-trimethylsilylaniline involves its ability to form stable bonds with other silicon or carbon atoms, facilitating the formation of complex organosilicon structures . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of diverse silicon-based materials .

類似化合物との比較

Comparison: N-phenyl-N-trimethylsilylaniline is unique due to the presence of two phenyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other silanamines . The phenyl groups enhance its stability and make it suitable for specific industrial applications .

生物活性

N-Phenyl-N-trimethylsilylaniline, also known as silanamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula and features a phenyl group attached to a trimethylsilyl functional group. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a catalyst in organic reactions and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly affect biological activity .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For example, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to potential applications in cancer therapy by halting the proliferation of cancer cells .

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the SAR of this compound derivatives revealed that variations in substituents on the phenyl ring significantly impacted their inhibitory potency against CDKs. The study found that introducing electron-withdrawing groups enhanced the inhibitory activity, suggesting a direct correlation between electronic properties and biological efficacy .

Case Study 2: Catalytic Activity in Organic Synthesis

In another investigation, this compound was utilized as a catalyst in the synthesis of complex organic molecules. The compound demonstrated high efficiency in facilitating reactions such as the coupling of alkynes and azobenzenes, showcasing its versatility beyond biological applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | SAR Analysis | Variations on phenyl ring affect CDK inhibition potency. |

| Study 2 | Catalytic Activity | Effective catalyst for alkyne and azobenzene coupling reactions. |

特性

IUPAC Name |

N-phenyl-N-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUOUMJBQZFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169801 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-91-1 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。